Phenylsulfamoyl chloride
Overview
Description
Phenylsulfamoyl chloride is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities : Phenylsulfamoyl carboxylic acids, synthesized through the reaction of amino acids with benzenesulfonyl chloride, demonstrate significant antimicrobial and antioxidant activities. These compounds have been tested against various microorganisms, including Staphylococcus aureus and Escherichia coli, and have shown promising results compared to standard drugs like Ofloxacin and Penicillin. They also exhibit antioxidant activity, measured by the inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, and are found to be drug-like according to Lipinski’s rule of five (Egbujor, Okoro, & Okafor, 2019).
Coupling Reagent for Phosphorylation and Carboxylic Acid Activation : Phenylsulfenyl chloride, a sulfenium ion transfer reagent, has been used to promote the formation of pyrophosphate and the corresponding anhydrides from carboxylic acids. This compound facilitates various reactions in organic chemistry, including the formation of anilides from acids (Pasquato, Santoni, & Modena, 2001).
Synthesis of Heterocyclic Compounds : Heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized for use as antimicrobial agents. These include thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, which have been evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Glycoside Synthesis : Phenylsulfenyl chloride has been used in the synthesis of glycosides, particularly in the preparation of α-glycosides of sialic acid. This application highlights its utility in carbohydrate chemistry (Kondo, Abe, & Goto, 1988).
Activation of Sulfamoyl Chlorides : Sulfamoyl chlorides have been activated using silyl radicals for the direct synthesis of aliphatic sulfonamides from alkenes. This method provides a novel approach to synthesizing complex molecules containing sulfonamide groups, which are important in medicinal chemistry (Hell et al., 2019).
Properties
IUPAC Name |
N-phenylsulfamoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHEKZPIDTZJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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